molecular formula C14H13FO2 B6373680 2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol CAS No. 1261997-95-8

2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6373680
CAS No.: 1261997-95-8
M. Wt: 232.25 g/mol
InChI Key: TWVMUTSILDKAFI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the phenyl ring, along with a methyl group at the third position on the second phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated aromatic compound as the substrate. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions:

2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones, oxidized phenolic derivatives.

    Reduction: Hydroquinones, reduced phenolic derivatives.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates. It may also serve as a model compound for investigating the effects of fluorine substitution on biological activity.

    Medicine: Potential applications in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can improve thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. Additionally, the methoxy and methyl groups can modulate the compound’s electronic and steric properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methoxyphenol
  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-3-methylphenol

Comparison:

2-Fluoro-4-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, along with a methyl group on the second phenyl ring. This combination of substituents can significantly influence the compound’s chemical and physical properties, such as its reactivity, solubility, and stability. Compared to similar compounds, this compound may exhibit enhanced biological activity, improved metabolic stability, and unique interactions with molecular targets.

Properties

IUPAC Name

2-fluoro-4-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-13(16)12(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVMUTSILDKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684266
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-95-8
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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